Tert-butyl thiomorpholine-3-carboxylate
Overview
Description
Tert-butyl thiomorpholine-3-carboxylate is a chemical compound with the molecular formula C₉H₁₇NO₂S It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Thiomorpholine+tert-Butyl chloroformate→Tert-butyl thiomorpholine-3-carboxylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl thiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with different functional groups.
Substitution: Alkyl or aryl-substituted thiomorpholine derivatives.
Scientific Research Applications
Tert-butyl thiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl thiomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the tert-butyl and carboxylate groups.
Tert-butyl thiomorpholine-3-carboxylate 1,1-dioxide: A related compound with an additional oxygen atom, forming a sulfone.
Uniqueness
This compound is unique due to the presence of the tert-butyl group and the carboxylate functional group. These groups confer specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl thiomorpholine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-6-13-5-4-10-7/h7,10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXHUKREMWJVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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